2-Ethyladamantane

Computational Chemistry Thermodynamics Isomer Stability

2-Ethyladamantane (C12H20) offers a density of ~0.928 g/cm³, DCN 42.7, and low-temp viscosity 34.0 mm²/s. Its bridgehead ethyl substitution ensures metastability, critical for aerospace fuel R&D and lubricant synthesis. Avoid generic isomers—specific performance matters.

Molecular Formula C12H20
Molecular Weight 164.29 g/mol
CAS No. 14451-87-7
Cat. No. B085122
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethyladamantane
CAS14451-87-7
Molecular FormulaC12H20
Molecular Weight164.29 g/mol
Structural Identifiers
SMILESCCC1C2CC3CC(C2)CC1C3
InChIInChI=1S/C12H20/c1-2-12-10-4-8-3-9(6-10)7-11(12)5-8/h8-12H,2-7H2,1H3
InChIKeyLIAWCKFOFPPVGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethyladamantane (CAS 14451-87-7): Sourcing and Procurement Guide for High-Performance Fuel and Lubricant R&D


2-Ethyladamantane (CAS 14451-87-7) is a monoalkylated derivative of adamantane, belonging to the C12H20 alkyl diamondoid class [1]. Characterized by a tricyclo[3.3.1.13,7]decane cage core with an ethyl substituent at the bridgehead position, it has a molecular weight of 164.29 g/mol and a calculated density of ~0.928 g/cm³ [1][2]. This compound is primarily utilized as a high-energy-density fuel component and as a key intermediate in the synthesis of advanced lubricants, leveraging the intrinsic thermal stability and high volumetric energy content of the adamantane scaffold [3][4].

Why 2-Ethyladamantane (CAS 14451-87-7) Cannot Be Replaced by Other C12H20 Alkyladamantanes


The position of the ethyl substituent on the adamantane cage profoundly impacts the physicochemical and performance properties of C12H20 isomers. Substitution at the bridgehead (1-position) versus the secondary (2-position) carbon yields different thermodynamic stabilities [1] and combustion behaviors [2]. Furthermore, varying alkyl chain lengths across the alkyl diamondoid series (e.g., 2-ethyl vs. 2-propyl) directly alters key fuel metrics such as low-temperature viscosity and derived cetane number (DCN), rendering simple substitution infeasible for performance-critical applications [3]. Generic selection within this class without considering these quantitative differentiators will compromise system performance and R&D reproducibility.

Quantitative Differentiation of 2-Ethyladamantane: Evidence-Based Comparisons for Scientific Procurement


Thermodynamic Stability: DFT Comparison of 1-Ethyladamantane vs. 2-Ethyladamantane

Density functional theory (DFT) calculations at the B3LYP/6-31G* level reveal a distinct thermodynamic stability difference between C12H20 isomers. 1-Ethyladamantane is calculated to be more stable than 2-ethyladamantane [1]. This calculated difference is consistent with experimental yields of these products in isomerization reactions, providing a predictive basis for synthetic route selection [1].

Computational Chemistry Thermodynamics Isomer Stability

Derived Cetane Number (DCN): Quantifying Ignition Quality of 2-Ethyladamantane vs. 2-Propyladamantane

In a systematic study of alkyl diamondoid fuels, the derived cetane number (DCN) of 2-ethyladamantane was measured at 42.7, a value 6.3 points lower than the DCN of 49.0 for 2-propyladamantane [1]. Both were also significantly higher than conventional jet fuel and comparable to conventional diesel fuel [1].

Fuel Science Combustion Diesel Engine Compatibility

Low-Temperature Viscosity: Comparing 2-Ethyladamantane to 2-Butyladamantane

The low-temperature viscosity of alkyl diamondoids is a critical parameter for fuel system operability. 2-Ethyladamantane exhibits a kinematic viscosity of 34.0 mm²/s at -20 °C, which is notably lower than the 144 mm²/s recorded for 2-butyladamantane under the same conditions [1]. This substantial difference underscores the impact of alkyl chain length on molecular mobility.

Fuel Science Rheology Low-Temperature Flow

Specific Impulse (Isp): Theoretical Performance of 2-Ethyladamantane vs. 1-Ethyladamantane and JP-10

Theoretical calculations of specific impulse, a key performance metric for aerospace fuels, indicate that 2-ethyladamantane delivers a higher specific impulse (Isp) compared to its isomer, 1-ethyladamantane, due to its higher heat of formation [1]. Furthermore, in a comprehensive evaluation of mono-substituted alkyl adamantanes, 2-ethyladamantane was found to possess better combustion characteristics over the benchmark missile fuel JP-10 [2].

Aerospace Propulsion Energetic Materials Computational Fuel Analysis

Lubricant Base Stock Performance: Ethyl-Substituted Adamantanes in High Viscosity Index Fluids

The inclusion of ethyl-substituted adamantanes, specifically 2-ethyladamantane, in complex lubricant compositions is associated with an unusual combination of high Viscosity Index (VI) and a very low pour point [1]. This is a distinctive performance envelope compared to conventional mineral oils or synthetic hydrocarbons that often trade off VI for low-temperature fluidity. A patent exemplifying this technology specifies a mixture comprising at least 10 different diamondoid compounds, including methyl- and ethyl-substituted adamantanes, as a high-quality lubricating fluid [1].

Tribology Lubricant Formulation Viscosity Index

Recommended R&D and Industrial Application Scenarios for 2-Ethyladamantane


High-Energy-Density Aerospace Fuel Component Development

Leveraging its high density (~0.928 g/cm³) and demonstrated specific impulse advantage over 1-ethyladamantane and JP-10, 2-ethyladamantane is a prime candidate for formulating advanced missile or rocket fuels where volumetric constraints are critical [1][2]. Its synthesis in high yields (>75%) via modified Grignard coupling further supports its scalability for aerospace R&D programs [3].

Synthetic Chemistry: Isomer-Specific Study of Cage Hydrocarbons

The confirmed thermodynamic metastability of 2-ethyladamantane relative to 1-ethyladamantane makes it an essential research tool for investigating structure-stability relationships and isomerization kinetics in polycyclic cage hydrocarbons [1]. This is directly relevant to studies in physical organic chemistry and computational model validation.

Formulation of Diesel Fuels with Enhanced Density and Moderate Cetane

With a measured density >0.9 g/mL and a DCN of 42.7, 2-ethyladamantane is well-suited for blending into diesel fuels to increase volumetric energy content while maintaining adequate autoignition quality for conventional diesel engines [1]. Its low-temperature viscosity of 34.0 mm²/s at -20 °C ensures cold-flow operability is not severely compromised.

Synthesis of High Viscosity Index Lubricants and Traction Fluids

As an ethyl-substituted diamondoid, 2-ethyladamantane is a valuable intermediate for creating lubricant base stocks that exhibit the unusual combination of a high viscosity index and a very low pour point, as demonstrated in multi-component diamondoid fluid patents [1]. This property profile is highly sought after for advanced traction drives and high-performance industrial machinery.

Technical Documentation Hub

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15 linked technical documents
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